2-Bromo-6-piperidin-1-ylmethylpyridine

Synthetic Chemistry Process Development Building Blocks

2-Bromo-6-piperidin-1-ylmethylpyridine is a brominated pyridine derivative with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol. The compound features a reactive bromine atom at the 2-position and a piperidin-1-ylmethyl substituent at the 6-position of the pyridine ring, positioning it as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 103923-00-8
Cat. No. B008559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-piperidin-1-ylmethylpyridine
CAS103923-00-8
Synonyms2-BROMO-6-PIPERIDIN-1-YLMETHYL-PYRIDINE
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC(=CC=C2)Br
InChIInChI=1S/C11H15BrN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2
InChIKeyDZAYAYNJQNKVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-piperidin-1-ylmethylpyridine (CAS 103923-00-8): A Strategic Brominated Pyridine Scaffold for Cross-Coupling


2-Bromo-6-piperidin-1-ylmethylpyridine is a brominated pyridine derivative with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . The compound features a reactive bromine atom at the 2-position and a piperidin-1-ylmethyl substituent at the 6-position of the pyridine ring, positioning it as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research . Its unique substitution pattern is specifically referenced in the development of kinase inhibitors and receptor modulators, as evidenced by its classification as an inhibitor of receptor protein-tyrosine kinases, including ALK and c-Met [1].

Critical Role of 2-Bromo-6-piperidin-1-ylmethylpyridine in Lead Optimization: Beyond a Simple Halide


While many 2-bromopyridine derivatives serve as coupling partners, the specific 6-substituted piperidin-1-ylmethyl motif of CAS 103923-00-8 imparts a unique, quantifiable influence on downstream biological and pharmacokinetic properties that cannot be replicated by its regioisomers. The substitution pattern directly affects the lipophilicity (LogD) and basicity (pKa) of the final drug candidates, which are key determinants of metabolic stability and off-target activity such as hERG channel binding [1]. A direct comparison of analogs reveals that altering the position of this substituent or replacing the bromine atom leads to a demonstrable loss of synthetic efficiency or a change in the biological profile of the resultant molecules, making this specific building block essential for certain synthetic routes and lead optimization programs .

Quantitative Differentiation: Evidence-Based Case for 2-Bromo-6-piperidin-1-ylmethylpyridine


Synthesis Yield: Comparative Efficiency in Preparing the Key Scaffold

The synthetic route to 2-Bromo-6-piperidin-1-ylmethylpyridine from 6-bromopyridine-2-carbaldehyde and piperidine proceeds with a high, reproducible yield. In a documented procedure, the reaction provided the title compound with a yield of 83% (0.46 g) after purification . This stands in contrast to alternative synthetic pathways for other substituted pyridines, such as 2-bromo-5-(piperidin-1-ylmethyl)pyridine, which may require more complex or less efficient synthetic sequences to install the substituent at a different position, thereby impacting overall project efficiency.

Synthetic Chemistry Process Development Building Blocks

Impact on Lead Pharmacology: Comparison of hCB2 Potency and hERG Liability

When integrated into a 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione scaffold (Compound 1), the 2-Bromo-6-piperidin-1-ylmethylpyridine-derived structure yields a potent and selective cannabinoid CB2 receptor agonist with an hCB2 pEC50 of 8.6. However, this compound also exhibits off-target activity at the hERG ion channel with a pKi of 5.5, and a low oral bioavailability in rat (Fpo = 4%) [1]. This profile serves as a critical benchmark for structure-activity relationship (SAR) studies. Subsequent optimization of this specific scaffold, informed by these baseline data, led to the identification of a lead compound (44) with maintained potency (hCB2 pEC50 = 8.0) but with a significantly improved pharmacokinetic profile, including undetectable hERG affinity (pKi < 4) and 100% oral bioavailability (Fpo = 100%) [1]. This demonstrates the compound's essential role as a starting point for optimizing drug-like properties, a value not provided by structurally simpler or differently substituted pyridine building blocks.

Medicinal Chemistry CB2 Agonists hERG Liability Lead Optimization

Kinase Inhibition Profile: Targeted Activity Against ALK and c-Met

The compound is specifically identified as an inhibitor of Receptor Protein-Tyrosine Kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1]. While this is a class-level designation, it differentiates the compound's application in oncology, specifically in the treatment of non-small cell lung cancer (NSCLC) [1]. This targeted inhibition profile provides a clear advantage over general bromopyridine building blocks that lack a known, specific biological association.

Kinase Inhibitors Oncology Targeted Therapy NSCLC

Regioisomeric Differentiation: The 6-Position is Essential for Targeted Function

The specific placement of the piperidin-1-ylmethyl group at the 6-position of the pyridine ring is a key differentiator from its 5-substituted regioisomer (CAS 364794-72-9) [1]. This positional difference directly influences the electronic and steric properties of the molecule, which in turn affects its reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the biological activity of the resulting adducts . While both isomers share the same molecular weight and formula, the 6-substituted compound is the specific precursor used in the development of the CB2 agonist series and is associated with ALK/c-Met inhibition, highlighting a functional divergence that is critical for target-oriented synthesis.

Regiochemistry SAR Building Block Selection Cross-Coupling

High-Value Applications: Where 2-Bromo-6-piperidin-1-ylmethylpyridine Provides a Verifiable Advantage


Lead Optimization in Cannabinoid Drug Discovery

Researchers developing selective CB2 receptor agonists should prioritize 2-Bromo-6-piperidin-1-ylmethylpyridine as a core building block. As demonstrated in the lead optimization of 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives, this scaffold provides a well-characterized starting point with known pharmacological benchmarks. Its use enables direct SAR studies to address specific liabilities like hERG affinity (pKi = 5.5) and low oral bioavailability (Fpo = 4%), which were successfully overcome through rational modification to achieve optimized drug candidates (hERG pKi < 4; Fpo = 100%) [1].

Synthesis of Targeted Kinase Inhibitors for Oncology Research

In programs focused on ALK or c-Met-driven cancers such as non-small cell lung cancer (NSCLC), this compound is the preferred building block. Its explicit classification as an inhibitor of these kinases provides a targeted starting point for medicinal chemistry [2]. This is a more efficient strategy than screening vast libraries of generic pyridine derivatives, as it offers a hypothesis-driven approach based on a documented, albeit class-level, mechanism of action.

Efficient Process Chemistry and High-Throughput Synthesis

For scale-up and process development, the high and reproducible yield (83%) of this compound from commercially available starting materials makes it a cost-effective choice . Its single-step synthesis reduces the number of unit operations and overall manufacturing costs compared to building blocks requiring more complex, multi-step sequences. This makes it well-suited for producing larger quantities needed for in vivo studies or early preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-piperidin-1-ylmethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.